3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one
Description
Significance of Nitrogen-Containing Heterocycles in Academic Research
Nitrogen-containing heterocycles are fundamental scaffolds in the field of chemistry, commanding significant attention in academic and industrial research. Their prevalence is particularly notable in medicinal chemistry, where they form the core structure of a vast array of therapeutic agents. nih.govrsc.org Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design, largely due to their profound impact on pharmacological activity. nih.gov The inclusion of a nitrogen atom within a cyclic structure imparts unique physicochemical properties, influencing factors such as polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.orgnih.gov These characteristics are crucial for a molecule's ability to interact with biological targets, cross cell membranes, and exhibit desired pharmacokinetic profiles. researchgate.net The versatility of these scaffolds has led to the development of drugs for a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. rsc.orgnih.gov
Overview of Cyclopenta[c]pyridine Derivatives in Organic Chemistry
The cyclopenta[c]pyridine core is a specific class of nitrogen-containing heterocycle characterized by the fusion of a cyclopentane (B165970) and a pyridine (B92270) ring. This structural motif is of significant interest in organic and medicinal chemistry. ontosight.ainih.gov Many compounds featuring this skeleton are recognized as monoterpene pyridine alkaloids (MTPAs) or their derivatives, which have demonstrated a range of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuropharmacological effects. nih.govresearchgate.net The fused ring system provides a rigid and conformationally defined scaffold that can be strategically functionalized to create libraries of compounds for biological screening. nih.gov Consequently, cyclopenta[c]pyridine derivatives are not only targets of total synthesis efforts but also serve as valuable intermediates in the synthesis of more complex alkaloids and potential therapeutic agents. nih.gov
Structural Context of 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one within Fused Ring Systems
This compound is a distinct molecule within the broader family of fused pyridinone systems. Its structure is characterized by a bicyclic core where a cyclopentane ring is fused to a pyridine ring. The nomenclature indicates specific functionalization: a chloro group at the 3-position of the pyridine ring and a ketone (carbonyl group) at the 7-position of the cyclopentane moiety. smolecule.com This precise arrangement of a fused aliphatic and aromatic ring system, combined with the electronic influence of the chloro substituent and the reactivity of the ketone, defines its chemical personality.
Below are the key structural and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| CAS Number | 1789728-01-3 |
| Core Structure | Cyclopenta[c]pyridine |
| Key Functional Groups | Pyridinone, Chloro-substituent, Ketone |
Data sourced from multiple chemical databases. smolecule.commyskinrecipes.comkeyorganics.net
The presence of the pyridinone scaffold suggests it can act as both a hydrogen bond donor and acceptor, a valuable feature in medicinal chemistry for interacting with biological targets. frontiersin.orgnih.gov The chloro group offers a site for potential nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives. smolecule.com
Current Research Landscape and Underexplored Facets of the Compound
While the broader classes of pyridinones and cyclopenta[c]pyridines are subjects of extensive research, this compound itself appears to be an underexplored area of study. smolecule.com The compound is cataloged in chemical supplier databases and is noted as a heterocyclic building block. smolecule.com Its synthesis is generally described via multicomponent reactions, a common strategy for building complex heterocyclic systems. smolecule.comresearchgate.net
The primary research interest in this compound is prospective, based on its structural analogy to other biologically active molecules. smolecule.com Potential areas of investigation include:
Medicinal Chemistry : The fused heterocyclic core is a "privileged structure" in drug discovery, suggesting potential for investigation into its biological activity. frontiersin.orgsmolecule.com
Organic Synthesis : It serves as a valuable starting material or intermediate for creating more complex molecular architectures. The chloro and ketone functionalities provide reactive handles for further chemical transformations, such as nucleophilic substitutions, oxidations, or reductions. smolecule.com
Currently, there is a lack of published, in-depth studies focusing specifically on the synthesis, reactivity, and biological evaluation of this compound. This highlights an opportunity for new research to explore its chemical properties and potential applications. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5,6-dihydrocyclopenta[c]pyridin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYOMGKTMVBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1789728-01-3 | |
| Record name | 3-chloro-5H,6H,7H-cyclopenta[c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 3 Chloro 5h Cyclopenta C Pyridin 7 6h One
Nucleophilic Substitution Reactions of the Chloro Group
The presence of a chlorine atom on the pyridine (B92270) ring at a position susceptible to nucleophilic attack is a key feature of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one. This chloro group is anticipated to be a versatile handle for the introduction of a wide array of functional groups via nucleophilic aromatic substitution (SNAr) reactions.
Amine- and Thiol-Mediated Substitutions for Derivative Synthesis
Based on general principles of reactivity for chloropyridines, it is expected that this compound will readily react with various amine and thiol nucleophiles. smolecule.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack on the carbon bearing the chloro substituent.
Reactions with primary and secondary amines would likely proceed under thermal conditions or with the aid of a base to yield the corresponding 3-amino-5H-cyclopenta[c]pyridin-7(6H)-one derivatives. Similarly, treatment with thiols, such as thiophenol or alkyl thiols, in the presence of a suitable base, is expected to afford 3-thioether-substituted products. These substitutions would provide a straightforward route to a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Table 1: Predicted Nucleophilic Substitution Reactions with Amines and Thiols
| Nucleophile | Predicted Product |
|---|---|
| Primary Amine (R-NH₂) | 3-(Alkylamino)-5H-cyclopenta[c]pyridin-7(6H)-one |
| Secondary Amine (R₂NH) | 3-(Dialkylamino)-5H-cyclopenta[c]pyridin-7(6H)-one |
| Thiol (R-SH) | 3-(Alkylthio)-5H-cyclopenta[c]pyridin-7(6H)-one |
Exploration of Diverse Nucleophiles and Reaction Conditions
Beyond simple amines and thiols, the chloro substituent is a gateway for the introduction of a broader range of functionalities. Reactions with other nucleophiles, such as alkoxides, cyanides, and organometallic reagents, could potentially be employed to further diversify the cyclopenta[c]pyridinone scaffold.
The reaction conditions for these transformations would likely vary depending on the nucleophilicity of the attacking species and the desired outcome. For less reactive nucleophiles, the use of a catalyst, such as a palladium or copper complex, might be necessary to facilitate the substitution. The optimization of reaction parameters, including solvent, temperature, and the choice of base or catalyst, would be crucial for achieving high yields and selectivity.
Redox Chemistry of the Pyridinone Moiety
The fused pyridinone core of this compound contains two key functional groups that are susceptible to redox transformations: the ketone in the cyclopentane (B165970) ring and the pyridine ring itself.
Oxidation Reactions of the Ketone and Pyridine Ring
The ketone functionality at the 7-position is a potential site for various oxidation reactions. For instance, a Baeyer-Villiger oxidation could be envisioned, which would convert the cyclic ketone into a lactone. This transformation would significantly alter the core structure and introduce a new heterocyclic ring system.
The pyridine ring, while generally electron-deficient, can be oxidized to the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would exhibit altered electronic properties and could serve as a precursor for further functionalization. Additionally, strong oxidizing agents have the potential to cleave the pyridine ring under harsh conditions. It has been noted that this compound can undergo oxidation with reagents like t-butyl hydroperoxide in the presence of manganese triflate. smolecule.com
Reduction Pathways of the Carbonyl and Nitrogen Heterocycle
The carbonyl group of the cyclopentanone (B42830) ring is expected to be readily reducible to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This would introduce a hydroxyl group and a new stereocenter into the molecule.
The pyridine ring can also undergo reduction, although this typically requires more forcing conditions than the reduction of the ketone. Catalytic hydrogenation, for example, could lead to the saturation of the pyridine ring, affording a piperidine (B6355638) derivative. The specific outcome of the reduction would depend on the choice of catalyst, solvent, and reaction conditions.
Table 2: Predicted Redox Reactions of the Pyridinone Moiety
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Ketone Reduction | Sodium Borohydride | 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol |
| Pyridine Oxidation | m-CPBA | This compound N-oxide |
| Pyridine Reduction | Catalytic Hydrogenation | 3-chloro-octahydropentaleno[1,6-cd]pyridine |
Electrophilic Reactions and Functionalization of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). However, under appropriate conditions, electrophilic functionalization is still possible.
The directing effects of the existing substituents—the chloro group, the fused cyclopentanone ring, and the pyridine nitrogen itself—would play a crucial role in determining the position of electrophilic attack. The nitrogen atom deactivates the ring towards electrophiles and directs incoming electrophiles to the meta-position. The combined electronic and steric effects of all substituents would need to be considered to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions. It is likely that forcing conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts, would be required to achieve these transformations.
Cycloaddition and Rearrangement Pathways within Cyclopenta[c]pyridine Derivatives
The fused-ring structure of cyclopenta[c]pyridine derivatives is amenable to a range of cycloaddition and rearrangement reactions, which can be exploited to construct more complex molecular architectures.
Diels-Alder Reactions and Aromatization Processes
The pyridine moiety within the cyclopenta[c]pyridine core is generally considered electron-deficient and, therefore, a poor diene in conventional Diels-Alder reactions. The aromaticity of the pyridine ring disfavors its participation in [4+2] cycloadditions. However, under certain conditions, such as the use of highly reactive dienophiles or activation of the pyridine ring, these reactions can be facilitated. For instance, the dearomatization of pyridine rings to enable cycloaddition reactions has been reported, often requiring metal catalysts or the installation of specific activating groups.
More commonly, the partially saturated cyclopentene (B43876) ring in derivatives of this compound could potentially act as a dienophile. Subsequent to cycloaddition, aromatization processes can be employed to re-establish an aromatic system. The aromatization of partially hydrogenated pyridines is a well-established transformation and can be achieved using various oxidizing agents. For instance, the hydrogenation of pyridyl and quinolyl compounds can be controlled by reaction conditions to yield either fully saturated or partially hydrogenated products. researchgate.net Re-aromatization would then provide access to a variety of substituted cyclopenta[c]pyridine derivatives.
Smiles-type Rearrangements in Related Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could be relevant to appropriately substituted derivatives of this compound. In a typical Smiles rearrangement, an activated aryl system is transferred from a heteroatom to a nucleophilic center within the same molecule. wikipedia.org For a Smiles-type rearrangement to occur in a system related to the title compound, a precursor with a suitable tethered nucleophile would be required.
Baeyer-Villiger Oxidation of the Ketone Moiety
The ketone functionality in the cyclopentanone ring of this compound is a prime target for Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, with the migratory aptitude of the adjacent carbon atoms determining the structure of the product. Generally, the more substituted carbon atom preferentially migrates.
In the case of this compound, two possible lactone products could be formed depending on which C-C bond adjacent to the carbonyl group is cleaved. The presence of the α-chloro substituent can influence the regioselectivity of the oxidation. acs.org Studies on the Baeyer-Villiger oxidation of other bicyclic ketones have demonstrated that stereoelectronic and steric factors play a significant role in determining the outcome of the reaction. researchgate.net Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of Bicyclic Ketones
| Ketone Substrate | Oxidant | Major Lactone Product | Minor Lactone Product | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonane-2,9-dione | m-CPBA | Keto lactone 1a | Keto lactone 1b | researchgate.net |
Catalyst-Mediated Transformations and Ligand Design for Enhanced Reactivity
The chloro-substituted pyridine ring of this compound is an ideal handle for catalyst-mediated cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful tools for the functionalization of chloropyridines.
The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst and, crucially, the ancillary ligand coordinated to the metal center. The development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in overcoming the traditionally poor reactivity of aryl chlorides in these transformations. uwindsor.ca
For Suzuki-Miyaura coupling reactions involving chloropyridines, various palladium catalysts and ligands have been explored to achieve high yields and functional group tolerance. organic-chemistry.orglibretexts.orgfishersci.co.uk Ligand-free conditions have also been developed for certain substrates. nih.gov In the case of dihalogenated pyridines, ligand control can be used to achieve unconventional site selectivity in cross-coupling reactions. nsf.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners. libretexts.org For instance, the use of specific ligands can enable the highly regioselective amination of dichloropyridines. researchgate.net The development of new ligands continues to expand the scope and utility of palladium-catalyzed amination reactions. nih.govnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Chloropyridines
| Chloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-phenylpyridine | 95 | nih.gov |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | 4-Chloro-N-phenylpyridin-2-amine | 92 | researchgate.net |
| 2,5-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | 5-Chloro-2-phenylpyridine | >99:1 selectivity | nsf.gov |
Structure Activity Relationship Sar Investigations for Cyclopenta C Pyridine Derivatives
Elucidating Key Pharmacophoric Elements within the Cyclopenta[c]pyridine Core
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the cyclopenta[c]pyridine series, the bicyclic core itself is a primary pharmacophoric element. The nitrogen atom within the pyridine (B92270) ring is a key feature, influencing properties such as lipophilicity, aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov
Impact of Substituent Modifications on Molecular Interactions
The introduction of various substituents onto the cyclopenta[c]pyridine scaffold allows for the fine-tuning of its biological and physicochemical properties.
Positional Effects of Aryl and Other Substituents on Biological Profiles
The position and nature of substituents dramatically influence the biological profile of cyclopenta[c]pyridine derivatives. Studies on 5-aryl-cyclopenta[c]pyridine compounds have demonstrated that the type of aryl group significantly impacts efficacy. For example, a derivative featuring a m-methoxyphenyl substitution at position-5 displayed the most potent anti-TMV activity in one study. nih.gov
In a broader context of pyridine derivatives, SAR analyses have consistently shown that the presence and placement of specific functional groups are correlated with enhanced biological activity. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been found to increase the antiproliferative activity of pyridine compounds against various cancer cell lines. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the entire molecule.
Conversely, the introduction of bulky groups can sometimes be detrimental to activity, possibly due to steric hindrance at the target's binding site. nih.gov
The following table summarizes the observed effects of different substituents on the anti-TMV activity of selected 5-aryl-cyclopenta[c]pyridine derivatives.
| Compound | Position-5 Substituent | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
| 4g | p-methylphenyl | 48.9 ± 2.1 | 47.5 ± 2.5 | 50.1 ± 3.1 |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
Data derived from a study on anti-TMV activities of novel cyclopenta[c]pyridine derivatives. nih.gov
Role of Halogen Substitution in Modulating Activity
The effect of halogen substitution on the biological activity of pyridine derivatives is highly context-dependent. In some studies, halogen atoms have been associated with lower antiproliferative activity. nih.gov This could be due to alterations in electronic properties or unfavorable steric interactions within the receptor binding pocket.
However, in other applications, halogenation is a key strategy for enhancing potency. For example, a 5-aryl-cyclopenta[c]pyridine derivative, compound 4i , which incorporates a 3,4,5-trifluorophenyl group, exhibited outstanding fungicidal activity against several plant pathogens. nih.gov This highlights that the strategic placement of halogens can lead to favorable interactions and improved biological performance, depending on the specific target.
The table below shows the fungicidal activity of a halogenated derivative compared to a non-halogenated counterpart.
| Compound | Position-5 Substituent | Inhibition against S. sclerotiorum (%) @ 50 µg/mL | Inhibition against B. cinerea (%) @ 50 µg/mL |
| 4a | Phenyl | 55.6 | 45.2 |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 |
Data derived from a study on the fungicidal activities of novel cyclopenta[c]pyridine derivatives. nih.gov
Conformational Analysis and its Influence on SAR
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into its biological target. For fused ring systems like cyclopenta[c]pyridine, conformational analysis is particularly important. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. biomedres.us
The fusion of this flexible cyclopentane ring to the rigid, planar pyridine ring creates a unique bicyclic structure. The partial mobility or rigidity of this system can have a profound effect on the function and biomedical properties of these compounds. biomedres.us While the cyclic nature of a scaffold can be a key determinant of its biological properties, the specific backbone conformation plays a pivotal role in its activity. nih.gov Different conformations can arise from the dictates of molecular packing in a solid state or from interactions in a solution environment, and these subtle structural changes can significantly impact the molecule's ability to bind to a receptor. mdpi.com Therefore, understanding the preferred low-energy conformations of the cyclopenta[c]pyridine core is essential for designing derivatives that present their key binding elements in the optimal orientation for interaction with a biological target.
Computational Chemistry Approaches to SAR Studies
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of novel compounds. Techniques such as molecular docking allow researchers to simulate the interaction between a ligand (the cyclopenta[c]pyridine derivative) and its target protein.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein target.
In the study of cyclopenta[c]pyridine derivatives, molecular docking has provided valuable insights into their mechanism of action. For example, docking simulations of 5-aryl derivatives with the TMV receptor protein revealed that access to the benzene (B151609) ring enhanced the binding affinity. nih.gov These computational results help to rationalize the experimental findings, explaining why certain substituents lead to higher activity. By visualizing the binding poses, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for potent biological activity. This predictive power accelerates the drug design cycle by helping to prioritize which novel derivatives to synthesize and test. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopenta[c]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. As of this writing, specific QSAR models for "3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one" have not been reported in the scientific literature. However, the principles of QSAR have been successfully applied to other pyridine-containing and chloro-substituted heterocyclic systems, demonstrating the potential of this approach for the cyclopenta[c]pyridine class.
For example, a QSAR study on a series of pyridine and bipyridine derivatives with anticancer activity utilized Multiple Linear Regression (MLR) to build a predictive model. chemrevlett.com The model achieved high statistical significance, with a coefficient of determination (R²) of 0.908 for the test set, indicating a strong correlation between the structural descriptors and the biological activity. chemrevlett.com
In another relevant study, DFT-based QSAR was employed to investigate substituted pyridine-pyrazole derivatives as corrosion inhibitors. electrochemsci.orgresearchgate.net This study demonstrated that electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be effectively used to model and predict the activity of pyridine derivatives. electrochemsci.org Similarly, QSAR models have been developed for chloroquinoline derivatives to predict their toxicity, highlighting the utility of this method for halogenated nitrogen heterocyles. crpsonline.com
These examples suggest that a QSAR study on cyclopenta[c]pyridine derivatives is feasible and could yield valuable predictive models. Such a study would require a dataset of compounds with varying structural features and corresponding biological activity data. The models could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Design Principles for Activity Optimization
Based on the available SAR data for cyclopenta[c]pyridine derivatives, several key design principles can be formulated to guide the optimization of their biological activity.
Modification of the 5-Position: The introduction of substituents at the 5-position of the cyclopenta[c]pyridine core is a critical strategy. The addition of an aryl group at this position has been shown to be particularly effective for enhancing antiviral, fungicidal, and insecticidal activities. nih.gov
Tuning of Aryl Ring Substituents: The nature of the substituents on the 5-aryl ring is a key factor for optimizing potency and selectivity.
For anti-TMV activity, electron-donating groups, such as a methoxy group at the meta-position, appear to be beneficial. nih.govacs.org
For fungicidal activity, the incorporation of multiple electron-withdrawing groups, such as fluorine atoms, can lead to highly potent compounds against specific fungal strains like S. sclerotiorum. nih.govacs.org
Consideration of Steric Factors: Steric hindrance can impact the feasibility of synthesis and potentially the biological activity. In the synthesis of 5-aryl derivatives, steric hindrance from substituents at both ortho-positions of the phenylboronic acid starting material was found to impede the reaction. acs.org This suggests that excessively bulky groups close to the point of attachment to the cyclopenta[c]pyridine core may be detrimental.
Enhancement of Target Binding: Molecular docking studies indicate that the aryl moiety at the 5-position can enhance binding to target proteins. nih.govacs.org Therefore, designing molecules with substituents that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site is a rational approach to improve activity.
Exploiting the Potential for Broad-Spectrum Activity: The cyclopenta[c]pyridine scaffold has demonstrated a propensity for yielding compounds with multiple biological activities. nih.gov This offers the opportunity to design agents with a desirable broad spectrum of action, for example, compounds that are effective against both viral and fungal pathogens in an agricultural context.
Mechanistic Insights into the Biological Activity of Cyclopenta C Pyridine Derivatives
Molecular Target Identification and Validation for Heterocyclic Scaffolds
The identification of molecular targets is a critical step in understanding the therapeutic potential of heterocyclic scaffolds like cyclopenta[c]pyridines. For this class of compounds, various molecular targets have been identified, reflecting their diverse biological activities.
For instance, certain 5-aryl-cyclopenta[c]pyridine derivatives have been found to exhibit significant activity against the Tobacco Mosaic Virus (TMV). acs.orgnih.gov Molecular docking studies have suggested that these derivatives may target TMV receptor proteins, with the introduction of an aromatic ring enhancing the binding affinity to amino acids within the receptor. acs.orgnih.gov
In other studies, cyclopenta[c]pyridine derivatives have been identified as antagonists for the calcitonin gene-related peptide (CGRP) receptor, suggesting their potential in treating conditions like migraines. mdpi.com Additionally, some derivatives have been found to act as agonists for the G-protein coupled receptor 40 (GPR40), indicating a possible role in the management of type 2 diabetes mellitus. mdpi.com Another derivative has been identified as a potent and highly selective inhibitor of aldosterone (B195564) synthase, with an IC50 of 1 nM. mdpi.com
The following table summarizes some of the identified molecular targets for cyclopenta[c]pyridine derivatives:
| Derivative Class | Identified Molecular Target | Potential Therapeutic Application |
| 5-aryl-cyclopenta[c]pyridines | Tobacco Mosaic Virus (TMV) receptor proteins | Antiviral (plant pathology) |
| Phenyl-substituted cyclopenta[c]pyridines | G-protein coupled receptor 40 (GPR40) | Type 2 diabetes mellitus |
| Phenyl-substituted cyclopenta[c]pyridines | Calcitonin gene-related peptide (CGRP) receptor | Migraine, cluster headaches |
| Not specified | Aldosterone synthase | Not specified |
Elucidating Binding Modes and Interaction Dynamics with Biological Macromolecules
Understanding how cyclopenta[c]pyridine derivatives interact with their biological targets at a molecular level is crucial for drug design and optimization.
The interaction of cyclopenta[c]pyridine derivatives with enzyme active sites has been a key area of investigation. For example, a cyclopenta[c]pyridine derivative has been identified as a potent inhibitor of aldosterone synthase. mdpi.com While detailed binding modes are not always available, such inhibitory activity implies a direct or allosteric interaction with the enzyme's active site, preventing the substrate from binding and catalysis from occurring.
The binding of cyclopenta[c]pyridine derivatives to receptors can initiate or inhibit cellular signaling pathways. Molecular docking studies with 5-aryl-cyclopenta[c]pyridine derivatives and TMV receptor proteins have indicated that the introduction of a benzene (B151609) ring can enhance the binding affinity. acs.orgnih.gov This suggests that specific structural modifications can significantly influence the interaction with receptor binding pockets.
Furthermore, the identification of cyclopenta[c]pyridine derivatives as CGRP receptor antagonists and GPR40 agonists points to their ability to modulate specific signal transduction pathways. mdpi.com As a CGRP receptor antagonist, a derivative would block the binding of the CGRP peptide, thereby inhibiting the downstream signaling cascade associated with pain and inflammation in migraines. Conversely, as a GPR40 agonist, a derivative would activate the receptor, leading to the potentiation of glucose-stimulated insulin (B600854) secretion, a key mechanism in the treatment of type 2 diabetes.
Investigating Cellular Pathway Modulation by Cyclopenta[c]pyridine Analogues
The interaction of cyclopenta[c]pyridine analogues with their molecular targets can lead to the modulation of various cellular pathways, resulting in a range of biological effects. For example, the anti-inflammatory and neuropharmacological activities observed in some derivatives suggest their interference with signaling cascades involved in inflammation and neuronal function. researchgate.netmdpi.com
One study highlighted that a naturally occurring cyclopenta[c]pyridine alkaloid, sinensine C, demonstrated cytoprotective action. mdpi.com Another investigation found that certain alkaloids with this skeleton could inhibit collagen accumulation, indicating a potential role in fibrotic diseases. mdpi.com The broad-spectrum fungicidal activities of some 5-aryl-cyclopenta[c]pyridine derivatives against pathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Phytophthora infestans also point to the disruption of essential cellular pathways in these organisms. acs.orgnih.gov
Advanced Biophysical Techniques for Mechanistic Elucidation
A variety of advanced biophysical techniques are instrumental in elucidating the mechanisms of action of drug candidates like cyclopenta[c]pyridine derivatives. These methods provide detailed information on binding affinity, kinetics, thermodynamics, and structural interactions. nih.gov
Commonly employed techniques include:
Mass Spectrometry (MS): Used for primary screening to detect compounds that bind to the target protein. nih.gov
Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of binding, including association and dissociation rates. nih.gov
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction, such as enthalpy and entropy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the protein-ligand complex in solution. nih.gov
X-ray Crystallography: Offers high-resolution structural data of the compound bound to its target, revealing specific atomic interactions.
Molecular Docking: A computational technique used to predict the binding mode and affinity of a ligand to a receptor. acs.orgnih.gov
These techniques, often used in combination, are essential for a comprehensive understanding of how cyclopenta[c]pyridine derivatives interact with their biological targets and exert their effects. nih.gov
Computational and Theoretical Chemistry of 3 Chloro 5h Cyclopenta C Pyridin 7 6h One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to calculate various ground-state properties of molecules, such as optimized molecular geometry, electronic energy, dipole moment, and vibrational frequencies.
For fused heterocycles, DFT calculations can elucidate the distribution of electron density across the ring system, identify sites susceptible to electrophilic or nucleophilic attack, and predict the stability of different isomers. For instance, in a study on related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, DFT calculations were employed to correlate the electronic properties of the molecules with their efficacy as corrosion inhibitors. acs.orgnih.gov Such calculations provide a foundational understanding of the molecule's intrinsic electronic character.
Table 1: Illustrative Ground State Properties Calculated by DFT for a Fused Heterocycle (Note: This data is hypothetical and for illustrative purposes only, as specific calculations for 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one are not available.)
| Property | Calculated Value |
| Total Energy (Hartree) | -650.12345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
In the context of this compound, FMO analysis would reveal the regions of the molecule that are electron-rich (high HOMO density) and electron-poor (high LUMO density). This information is critical for predicting the outcomes of pericyclic reactions, cycloadditions, and reactions with electrophiles or nucleophiles. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions.
For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, MD simulations are invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. This is particularly important in fields like drug design, where understanding the binding of a small molecule to a protein target is essential.
Monte Carlo Simulations in Adsorption and Interfacial Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study complex systems with many degrees of freedom, such as liquids, solutions, and polymers.
MC simulations have been effectively used to study the adsorption of pyridine (B92270) derivatives onto surfaces. acs.orgnih.gov For example, in the study of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors, MC simulations were used to determine the most favorable adsorption configurations of the inhibitor molecules on an iron surface. acs.orgnih.gov These simulations can calculate key parameters like adsorption energy, which helps to explain the mechanism of surface protection. Such a study on this compound could predict its behavior at interfaces, which is relevant for applications in materials science and catalysis.
Table 2: Illustrative Adsorption Energies from Monte Carlo Simulations (Note: This data is hypothetical and for illustrative purposes, representing a generic inhibitor on a metal surface.)
| Inhibitor Molecule | Surface | Adsorption Energy (kcal/mol) |
| Fused Heterocycle A | Fe (110) | -150.5 |
| Fused Heterocycle B | Cu (111) | -125.8 |
| Fused Heterocycle C | Al (100) | -98.2 |
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling in chemistry uses computational models, often based on machine learning or quantitative structure-activity relationship (QSAR) principles, to forecast the outcome of chemical reactions. These models are trained on large datasets of known reactions and can predict factors like the major product, reaction yield, or the selectivity (regio-, chemo-, or stereoselectivity) for new combinations of reactants and conditions.
For a novel fused heterocycle like this compound, predictive models could be used to explore its potential reactivity in various synthetic transformations. By inputting the structure of the molecule into a trained model, researchers can screen for potentially successful reactions, thereby accelerating the discovery of new derivatives and synthetic routes.
Development of Novel Computational Tools for Fused Heterocycles
The unique structural and electronic properties of fused heterocycles present ongoing challenges and opportunities for computational chemists. The development of novel computational tools is aimed at improving the accuracy and efficiency of calculations for these systems. This includes creating new DFT functionals that better describe the electronic interactions in these molecules, developing more efficient algorithms for MD and MC simulations, and building more sophisticated machine learning models for reactivity prediction. These advancements are crucial for expanding the scope and predictive power of computational chemistry in the exploration of new heterocyclic compounds and their applications.
Applications of 3 Chloro 5h Cyclopenta C Pyridin 7 6h One and Its Derivatives in Synthetic Organic Chemistry
Role as Versatile Building Blocks for Complex Organic Molecules
The fused heterocyclic structure of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one positions it as a useful building block for the synthesis of more complex organic molecules. smolecule.com The pyridine (B92270) moiety is a well-established pharmacophore in drug development due to its wide range of pharmacological properties. nih.gov The presence of reactive sites, such as the chloro group, allows for nucleophilic substitution reactions where it can be replaced by various nucleophiles like amines or thiols, leading to the formation of diverse derivatives. smolecule.com
The synthesis of related cyclopenta[b]pyridine cores has been achieved through various methods, including multicomponent reactions, demonstrating the accessibility of this fused-ring system. researchgate.net For instance, an efficient protocol for creating polyfunctionalized tetrahydrocyclopenta researchgate.netresearchgate.netpyrrolo[2,3-b]pyridine has been developed via a three-component reaction involving isocyanides and 1,4-dihydropyridines. beilstein-journals.org Similarly, manganese-catalyzed oxidation has been used to synthesize 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org These synthetic strategies highlight the adaptability of the cyclopentapyridine framework, suggesting that this compound can serve as a versatile precursor for constructing more elaborate molecular architectures with potential applications in medicinal chemistry and materials science. smolecule.com
Scaffold for Diversification and Library Synthesis
In chemical biology and drug discovery, the development of compound libraries with diverse scaffolds is crucial for identifying new hit compounds. researchgate.net The pyridine ring system is a key scaffold found in numerous therapeutic agents. nih.gov The rigid, fused-ring structure of this compound makes it an attractive core or "scaffold" for library synthesis.
By modifying the functional groups at various positions on the cyclopentapyridine core, a large number of distinct analogues can be generated. This "scaffold diversification" approach allows chemists to systematically explore the chemical space around the core structure. researchgate.net For example, the chloro group at the 3-position and the ketone at the 7-position can be transformed through various chemical reactions to introduce new functional groups and build molecular complexity. smolecule.com This strategy is instrumental in generating libraries of novel compounds that can be screened for a wide range of biological activities, from potential pharmaceuticals to agrochemicals. nih.govresearchgate.net
Exploration in Agrochemical Research
Derivatives of the cyclopenta[c]pyridine scaffold have been systematically investigated for their potential use in agriculture, particularly as agents to combat plant viruses, insects, and fungi. researchgate.netnih.gov
Plant viral diseases, such as that caused by the Tobacco Mosaic Virus (TMV), can lead to significant economic losses in agriculture. nih.gov The discovery of new antiviral agents with novel mechanisms of action is therefore of critical importance. nih.gov Research has shown that derivatives of cyclopenta[c]pyridine are promising candidates for anti-TMV agents. researchgate.netnih.gov
In one study, a series of novel cyclopenta[c]pyridine derivatives were synthesized based on the natural product cerbinal. researchgate.net Many of these synthesized compounds exhibited good to excellent activity against TMV, with some showing higher potency than the lead compound. researchgate.netnih.gov The antiviral effects were evaluated based on their curative, protective, and inactivation activities against the virus. Molecular docking studies suggest that these compounds may interact with the TMV coat protein, and that functional groups at the 2- and 4-positions are vital for this activity. nih.gov Another study on related Amaryllidaceae alkaloids and their derivatives also identified compounds with anti-TMV activity comparable to the commercial agent ningnanmycin, with a proposed mechanism of interfering with the TMV assembly process. mdpi.com
| Compound | Substituent | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
|---|---|---|---|---|
| 3s | 2-(4-methoxyphenyl) | 49.0 ± 0.8 | 41.2 ± 4.3 | 51.5 ± 2.7 |
The search for new pest control agents is a continuous effort in agrochemical research. researchgate.net Pyridine-containing pesticides are known for being highly efficient with low toxicity. agropages.com Derivatives of cyclopenta[c]pyridine have also been evaluated for their insecticidal and fungicidal properties. researchgate.netnih.gov
Studies on novel 4-bit modified cyclopenta[c]pyridine derivatives demonstrated good lethal activity against the larvae of Plutella xylostella (diamondback moth) and significant insecticidal activity against Aphis laburni kaltenbach (a species of aphid), with some compounds showing greater potency than the natural insecticide rotenone. nih.gov Another study noted that while modifications at the 2-position of the cyclopenta[c]pyridine scaffold were significant for anti-TMV activity, they resulted in less potent insecticidal activity against Plutella xylostella when compared to the lead compound cerbinal. researchgate.net
In the broader context of related heterocyclic compounds, various pyridine derivatives have been synthesized and tested, showing broad-spectrum fungicidal activities against numerous phytopathogenic fungi. mdpi.comsemanticscholar.org This suggests that the cyclopentapyridine scaffold holds promise for the development of new agrochemicals with diverse applications. nih.govsemanticscholar.org
Potential in Materials Science Research (e.g., Corrosion Inhibition)
While research on the specific application of this compound in materials science is limited, studies on structurally similar compounds, namely 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, have shown significant potential as corrosion inhibitors for carbon steel in acidic environments. nih.govacs.org
These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. nih.gov The effectiveness of these inhibitors is linked to their molecular structure, particularly the presence of heteroatoms (like nitrogen) and conjugated bonds, which facilitate adsorption onto the metal. acs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that these cyclopentapyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. nih.gov High inhibition efficiencies, reaching up to 97.7% at a concentration of 1.0 mM, have been reported. nih.govacs.org The adsorption process for these compounds was found to follow the Langmuir isotherm model, involving both physical and chemical adsorption mechanisms. nih.gov These findings suggest that the cyclopenta[c]pyridine scaffold is a promising candidate for the development of new, effective corrosion inhibitors.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| CAPD-1 | 0.04 | 46.9 |
| 1.0 | 97.7 | |
| CAPD-2 | 0.04 | 43.6 |
| 1.0 | 94.4 | |
| CAPD-3 | 0.04 | 42.5 |
| 1.0 | 91.9 | |
| CAPD-4 | 0.04 | 40.4 |
| 1.0 | 90.5 |
Q & A
Q. What are the recommended synthetic methodologies for 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one?
- Methodological Answer : A RhIII-catalyzed annulation strategy using N-methoxyamides and nitriles has been demonstrated for structurally related cyclopenta-fused pyridinones. This method enables regioselective formation of the bicyclic core under mild conditions . For chloro-substituted derivatives, post-synthetic halogenation (e.g., using PCl₃ or SOCl₂) may be applied to introduce the chlorine atom at the desired position. Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry is critical to confirm regiochemistry and purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify the bicyclic framework and substituent positions (e.g., chlorine at C3). For example, downfield shifts in carbonyl (C7) and aromatic protons are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₈H₆ClNO) and isotopic patterns .
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of regiochemistry and stereoelectronic properties .
Q. What storage conditions ensure stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation via oxidation or hydrolysis. Use amber vials to minimize light exposure, as cyclopenta-fused heterocycles are often photosensitive . Purity should be monitored periodically by HPLC or TLC.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a BET protein inhibitor?
- Methodological Answer :
- Analog Synthesis : Replace the chlorine atom with other halogens (Br, F) or electron-withdrawing groups (e.g., CF₃) to assess binding affinity to BET bromodomains .
- Biological Assays : Use fluorescence polarization assays to measure displacement of BET inhibitors like JQ1. Pair with cellular models (e.g., A7r5 VSMC line) to evaluate downstream effects on cGMP levels and proliferation via MTT assays .
- Computational Docking : Perform molecular dynamics simulations to predict interactions with BRD4’s acetyl-lysine binding pocket, using software like AutoDock Vina .
Q. What strategies mitigate contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–10 µM) to rule out off-target effects at high doses.
- Redox Stability Checks : Test compound stability in assay buffers (e.g., DMEM with 10% FBS) via LC-MS to ensure the chlorine substituent remains intact during experiments .
- Control Experiments : Include ODQ (a heme oxidant) to confirm whether activity is NO/sGC-dependent or heme-independent .
Q. How can microwave-assisted synthesis improve yield and scalability?
- Methodological Answer : Microwave reactors (e.g., Biotage®) enhance reaction efficiency for cyclopenta-pyridinones by enabling rapid heating/cooling cycles. For example, a 30-minute reaction at 120°C in DMF increased yield by 15% compared to conventional heating . Optimize parameters (power, solvent) using design-of-experiment (DoE) software to minimize side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
